(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine
Overview
Description
(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine is a chemical compound that combines the properties of an azido group, a methylsulfanyl group, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine typically involves the following steps:
Formation of (2S)-2-azido-4-methylsulfanylbutanoic acid: This can be achieved by introducing an azido group into a precursor molecule containing a methylsulfanyl group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide, at elevated temperatures.
Formation of the cyclohexanamine salt: The resulting (2S)-2-azido-4-methylsulfanylbutanoic acid is then reacted with cyclohexanamine to form the desired compound. This step typically involves mixing the acid with cyclohexanamine in an appropriate solvent, such as ethanol, and allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine involves the reactivity of its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The methylsulfanyl group can undergo oxidation or substitution reactions, while the cyclohexanamine moiety can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azido-4-methylpentanoic acid: Similar structure but lacks the methylsulfanyl group.
(2S)-2-azido-3-phenylpropanoic acid: Contains a phenyl group instead of a methylsulfanyl group.
(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid: Contains an isopropyl group instead of a methylsulfanyl group.
Properties
IUPAC Name |
(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C5H9N3O2S/c7-6-4-2-1-3-5-6;1-11-3-2-4(5(9)10)7-8-6/h6H,1-5,7H2;4H,2-3H2,1H3,(H,9,10)/t;4-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHPKUPOSMDXLD-VWMHFEHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735013 | |
Record name | (2S)-2-Azido-4-(methylsulfanyl)butanoic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217445-93-6 | |
Record name | (2S)-2-Azido-4-(methylsulfanyl)butanoic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217445-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.